H-Hyp(bzl)-ome hcl
CAS No.: 66831-17-2
Cat. No.: VC21536918
Molecular Formula: C13H18ClNO3
Molecular Weight: 271.74 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 66831-17-2 |
---|---|
Molecular Formula | C13H18ClNO3 |
Molecular Weight | 271.74 g/mol |
IUPAC Name | methyl (2S,4R)-4-phenylmethoxypyrrolidin-1-ium-2-carboxylate;chloride |
Standard InChI | InChI=1S/C13H17NO3.ClH/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H/t11-,12+;/m1./s1 |
Standard InChI Key | DTGIEBXEDOSJQH-LYCTWNKOSA-N |
Isomeric SMILES | COC(=O)[C@@H]1C[C@H](C[NH2+]1)OCC2=CC=CC=C2.[Cl-] |
SMILES | COC(=O)C1CC(C[NH2+]1)OCC2=CC=CC=C2.[Cl-] |
Canonical SMILES | COC(=O)C1CC(C[NH2+]1)OCC2=CC=CC=C2.[Cl-] |
Chemical Identity and Structure
Nomenclature and Identification
H-Hyp(bzl)-ome hcl is identified in chemical databases and literature under several synonyms, reflecting its structural features and chemical modifications. The compound's identification parameters are summarized in Table 1.
Table 1: Identification Parameters of H-Hyp(bzl)-ome hcl
Parameter | Information |
---|---|
CAS Number | 66831-17-2 |
Molecular Formula | C13H18ClNO3 |
Molecular Weight | 271.74 g/mol |
Primary Name | (2S,4R)-4-Benzyloxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride |
Common Synonyms | H-HYP(BZL)-OME HCL; H-HYP(BZL)-OME HYDROCHLORIDE; METHYL TRANS-4-BENZYLOXY-L-PROLINATE HYDROCHLORIDE; O-BENZYL-L-4-HYDROXYPROLINE METHYL ESTER HYDROCHLORIDE |
Parent Compound | Trans Methyl O-benzyl-L-4-hydroxyproline (CID 7408697) |
InChI | InChI=1/C13H17NO3.ClH/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H/t11-,12+;/m1./s1 |
Structural Features
The compound possesses several key structural features that determine its chemical behavior and utility in organic synthesis:
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A pyrrolidine ring system with specific (2S,4R) stereochemistry
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A benzyl ether group at the 4-position, protecting the hydroxyl group of hydroxyproline
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A methyl ester group at the 2-position, protecting the carboxylic acid function
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The nitrogen atom in the pyrrolidine ring is protonated and forms a salt with chloride
The stereochemistry at positions 2 and 4 is particularly significant, as it matches the configuration found in naturally occurring L-hydroxyproline, making this compound valuable for mimicking natural peptide structures while incorporating modified functionality .
Physical and Chemical Properties
Physical Characteristics
H-Hyp(bzl)-ome hcl exhibits specific physical properties that influence its handling and application in laboratory settings. These properties are compiled in Table 2.
Table 2: Physical and Chemical Properties of H-Hyp(bzl)-ome hcl
Property | Value |
---|---|
Physical State | Solid |
Boiling Point | 331.6°C at 760 mmHg |
Flash Point | 154.3°C |
Vapor Pressure | 0.000154 mmHg at 25°C |
Solubility | Soluble in DMSO |
Recommended Storage Temperature | -15°C to -20°C |
Solution Preparation and Stability
For research applications, proper solution preparation is critical. Table 3 provides guidance for preparing stock solutions at various concentrations.
Table 3: Stock Solution Preparation Guidelines
Desired Concentration | Volume of Solvent Required |
---|---|
1 mg compound | |
1 mM | 3.68 mL |
5 mM | 0.736 mL |
10 mM | 0.368 mL |
For optimal dissolution, it is recommended to heat the sample to 37°C and use ultrasonic bath agitation. The stability of solutions varies with storage conditions:
To maintain compound integrity, it is advisable to prepare solutions in appropriate volumes and aliquot them to avoid repeated freeze-thaw cycles, which can lead to degradation.
Synthesis and Preparation
Synthetic Applications
H-Hyp(bzl)-ome hcl appears in numerous synthetic pathways, particularly in peptide chemistry. For example, in the synthesis of N-(N-Benzoyl-l-glycyl)-4R-hydroxy-l-proline Methyl Ester, the related compound H-Hyp-OMe·HCl is coupled with Bz-Gly-OH using HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) at 0°C .
Similarly, it has been employed in the preparation of tripeptides such as Fmoc-Ala-Leu-Hyp-OMe, where it contributes to the creation of structured peptide sequences with specific conformational properties .
Applications in Chemical Research
Peptide Synthesis
H-Hyp(bzl)-ome hcl serves as a valuable building block in peptide synthesis for several reasons:
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It provides a protected form of hydroxyproline that can be incorporated into growing peptide chains
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The benzyl protection of the hydroxyl group prevents unwanted side reactions during coupling steps
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The methyl ester provides carboxyl protection that can be selectively removed when needed
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The hydrochloride salt form enhances stability and solubility in common peptide synthesis solvents
The compound has been specifically utilized in the synthesis of models for marine cuticle collagens and other structured peptides that require the rigid pyrrolidine ring system of hydroxyproline to induce specific conformational properties .
Creation of "Customizable Units"
One of the most innovative applications of H-Hyp(bzl)-ome hcl is in the development of "customizable units" that can be converted into diverse N-alkyl amino acids. This approach allows researchers to create peptides with non-standard backbone modifications that can alter bioavailability, stability, and receptor interactions .
The process typically involves:
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Incorporation of the protected hydroxyproline unit into a peptide sequence
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Fragmentation of the hydroxyproline residue to generate reactive intermediates
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Transformation of these intermediates through reactions such as Horner-Wadsworth-Emmons (HWE) to introduce N-alkyl groups
This methodology has been successfully applied to create modified versions of bioactive peptides, including variants of the hematopoiesis regulator goralatide (Ac-Ser-Asp-Lys-Pro-OH) .
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